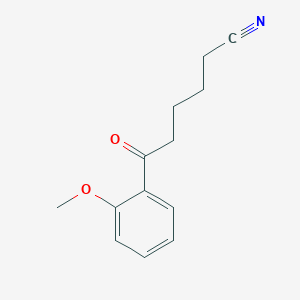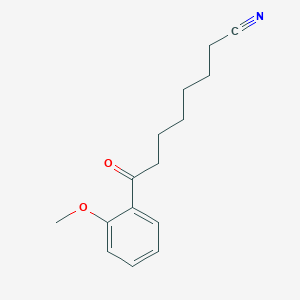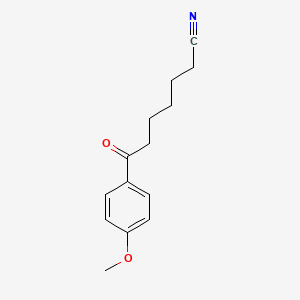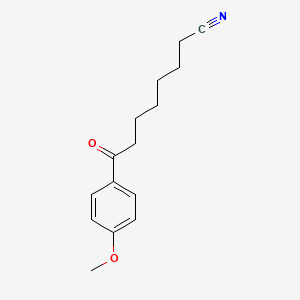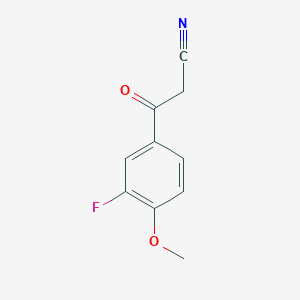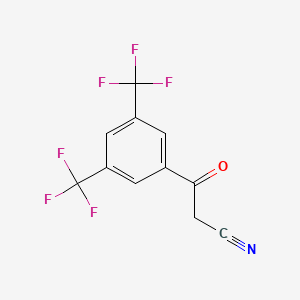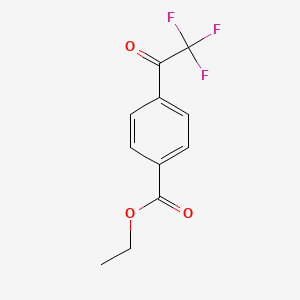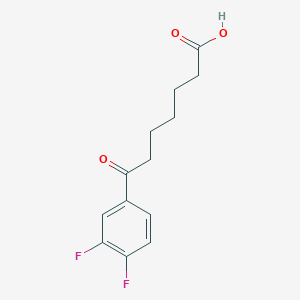
7-(3,4-Difluorophenyl)-7-oxoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluorophenylboronic acid is a chemical compound with the formula F2C6H3B(OH)2 . It can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Synthesis Analysis
The synthesis of 3,4-Difluorophenylboronic acid involves various reactions such as Suzuki cross-coupling reactions with aryl and heteroaryl halides, and substitution reactions with enyne acetates and carbonates .Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenylboronic acid is C6H5BF2O2 .Chemical Reactions Analysis
3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Difluorophenylboronic acid include a molecular weight of 157.91, and it’s a solid at room temperature .科学的研究の応用
Antibacterial Activity
Research indicates that certain arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which include derivatives of 7-oxoheptanoic acid, exhibit significant antibacterial properties. These compounds, characterized by fluorine substitution and various amino group modifications, demonstrate potent in vitro antibacterial activity. For instance, specific derivatives like 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been noted for their excellent in vitro potency and in vivo efficacy (Chu et al., 1986).
Synthesis of Key Intermediates
Methyl 7-Oxoheptanoate, a derivative of 7-oxoheptanoic acid, has been utilized in the synthesis of important intermediates for the preparation of prostaglandins. Various methods have been adopted to prepare this compound, demonstrating its versatility and importance in synthetic chemistry (Ballini & Petrini, 1984).
Photophysical and Photochemical Properties
Novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl) coumarin moieties have been synthesized, indicating the utility of 7-oxoheptanoic acid derivatives in developing compounds with unique photophysical and photochemical properties. These compounds have been investigated for their fluorescence quantum yields, singlet oxygen generation, and photodegradation under light irradiation, highlighting their potential in various applications (Erdogan et al., 2015).
Gas Phase Ion Fragmentation Studies
The study of small oxocarboxylic acids like 6-oxoheptanoic acid, closely related to 7-oxoheptanoic acid, has been significant in understanding gas phase ion fragmentation mechanisms. These studies provide insights into the behavior of monocarboxylic acids in the gas phase and their fragmentation pathways, which are crucial in mass spectrometry and analytical chemistry (Kanawati et al., 2007).
Synthesis of Analgesic and Anti-inflammatory Agents
Compounds such as 5-(2,4-Difluorophenyl)salicylic acid, which relate to the structural framework of 7-oxoheptanoic acid, have been synthesized and identified as effective analgesic and anti-inflammatory agents. These compounds have been noted for their enhanced efficacy and safety compared to traditional salicylates (Hannah et al., 1978).
Safety and Hazards
特性
IUPAC Name |
7-(3,4-difluorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWAIQDHPUPJSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645306 |
Source


|
| Record name | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-79-2 |
Source


|
| Record name | 3,4-Difluoro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





